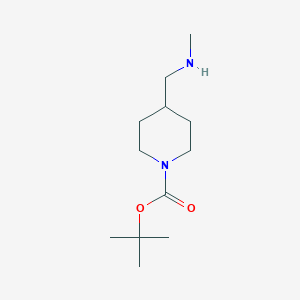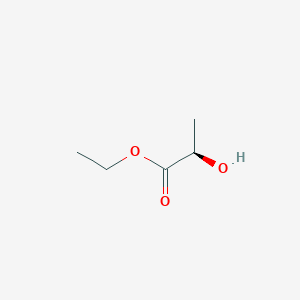
Ammonium O,O-dimethyl thiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium O,O-dimethyl thiophosphate is an organophosphorus compound with the chemical formula C2H10NO3PS. It is a colorless to slightly yellow crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in industrial applications, including as a flame retardant and a chelating agent in water treatment processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium O,O-dimethyl thiophosphate can be synthesized through the reaction of dimethyl phosphite with sulfur in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in a solvent mixture of ethyl acetate and diethyl ether .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of dimethyl phosphite with sulfur and ammonium hydrogen carbonate. The reaction mixture is heated under reflux, and the product is isolated through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Ammonium O,O-dimethyl thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethyl thiophosphate oxide.
Substitution: It can react with alkyl halides to form S-alkylated products.
Hydrolysis: The compound can hydrolyze in the presence of water to form dimethyl phosphoric acid and hydrogen sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Substitution: Alkyl halides such as benzyl chloride are used in substitution reactions.
Hydrolysis: The reaction typically occurs under acidic or basic conditions.
Major Products Formed:
Oxidation: Dimethyl thiophosphate oxide.
Substitution: S-alkylated thiophosphate derivatives.
Hydrolysis: Dimethyl phosphoric acid and hydrogen sulfide.
Scientific Research Applications
Ammonium O,O-dimethyl thiophosphate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in the synthesis of organophosphorus compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein phosphorylation.
Industry: The compound is used as a flame retardant, a chelating agent in water treatment, and in the synthesis of pesticides
Mechanism of Action
The mechanism of action of ammonium O,O-dimethyl thiophosphate involves its interaction with metal ions and enzymes. The compound acts as a chelating agent, forming stable complexes with metal ions, which can inhibit enzyme activity. In biological systems, it can interact with proteins and enzymes, leading to the inhibition of phosphorylation processes .
Comparison with Similar Compounds
- Ammonium O,O-diethyl thiophosphate
- Dimethyl thiophosphoric acid
- Zinc dithiophosphate
Comparison: Ammonium O,O-dimethyl thiophosphate is unique due to its specific molecular structure, which allows it to form stable complexes with metal ions and exhibit strong chelating properties. Compared to ammonium O,O-diethyl thiophosphate, it has a higher solubility in water and different reactivity patterns. Dimethyl thiophosphoric acid and zinc dithiophosphate have similar applications but differ in their chemical properties and industrial uses .
Properties
CAS No. |
40633-14-5 |
|---|---|
Molecular Formula |
C2H10NO3PS |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
azane;hydroxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3 |
InChI Key |
GIUYHMYPEVIYCM-UHFFFAOYSA-N |
SMILES |
COP(=S)([O-])OC.[NH4+] |
Canonical SMILES |
COP(=S)(O)OC.N |
| 40633-14-5 | |
Related CAS |
1112-38-5 (Parent) |
Synonyms |
Phosphorothioic Acid O,O-Dimethyl Ester Ammonium Salt; Ammonium Methyl Phosphorothioate; Phosphorothioic Acid O,O-Dimethyl Ester Ammonium Salt; Ammonium O,O-Dimethyl Phosphorothioate; Ammonium O,O-Dimethyl Thiophosphate; Ammonium Dimethyl Phosphoroth |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B143360.png)

